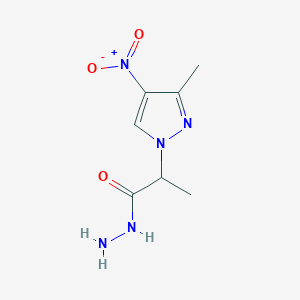
2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide” is a chemical compound with the molecular weight of 212.21 . It is also known as 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The compound also contains a nitro group and a methyl group attached to the pyrazole ring .
Physical And Chemical Properties Analysis
The compound is thermally stable with decomposition onset temperatures ranging from 147–228 °C . It also exhibits acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance .
Scientific Research Applications
Eco-Friendly Synthesis and Anticancer Applications
A study by Rashdan et al. (2018) highlights the eco-friendly synthesis of pyrazolo[1,2-b]phthalazinediones, which are derivatives synthesized through a one-pot reaction involving 1,2,3-triazolyl-pyrazole-carbaldehydes. These derivatives were evaluated for their anticancer activity against hepatic cancer cell lines, emphasizing their pharmaceutical importance in developing new anticancer agents (Rashdan et al., 2018).
Fungicidal Activities
Research by Wei (2001) on pyrazolyl heterocycles, including derivatives synthesized from 4-nitro pyrazole formhydrazide, found these compounds to exhibit significant fungicidal activity against Rhizoctonia solani. This study demonstrates the compound's potential in agricultural applications as a fungicide (Wei, 2001).
Antihypertensive α-Blocking Agents
A publication by Abdel-Wahab et al. (2008) investigated the synthesis of thiosemicarbazides, triazoles, and Schiff bases from a related compound, showing promising results as antihypertensive α-blocking agents with low toxicity. This indicates the compound's derivatives' potential in developing new medications for hypertension (Abdel-Wahab et al., 2008).
Antimicrobial and Sterilizing Activity
Nuermberger et al. (2008) examined PA-824, a nitroimidazo-oxazine derivative, for its bactericidal and sterilizing activity in a murine model of tuberculosis. The study suggests the compound's framework can lead to novel combinations that may shorten the treatment duration for multidrug-resistant tuberculosis (Nuermberger et al., 2008).
In Silico Antiviral Activity Against SARS-CoV-2
A study by Abu-Melha et al. (2020) on hydrazones bearing thiazole moiety, synthesized via a clean grinding technique, demonstrated in silico antiviral activity against SARS-CoV-2's main protease. This suggests the potential use of these derivatives in combating COVID-19 and other viral infections (Abu-Melha et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Mode of Action
For instance, some compounds have been found to inhibit the activity of certain enzymes, leading to therapeutic effects .
Biochemical Pathways
Similar compounds have been reported to interact with various biochemical pathways, influencing a wide range of biological processes .
Pharmacokinetics
The compound’s molecular weight (21319 g/mol), hydrogen bond acceptor count (5), and rotatable bond count (2) suggest that it may have certain pharmacokinetic characteristics .
Result of Action
Similar compounds have been reported to exhibit various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the physicochemical properties of similar compounds, such as their thermal stability and sensitivity towards impact and friction, have been evaluated, suggesting that environmental factors may indeed influence their action .
properties
IUPAC Name |
2-(3-methyl-4-nitropyrazol-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3/c1-4-6(12(14)15)3-11(10-4)5(2)7(13)9-8/h3,5H,8H2,1-2H3,(H,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUYCFUPMQOKSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-2-(1H-1,2,4-triazol-3-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2832089.png)

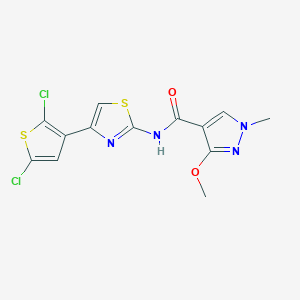
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2832097.png)
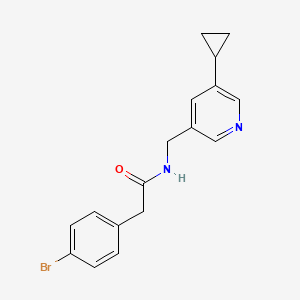

![methyl 6-tert-butyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2832100.png)


![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(4-fluorophenyl)propanamide](/img/structure/B2832106.png)
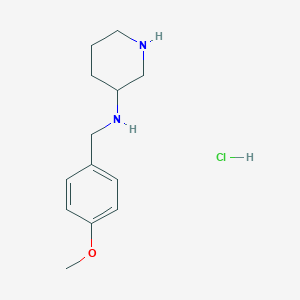
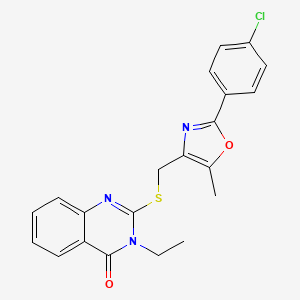

![Ethyl 3-[(2-chloro-6-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2832111.png)